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molecular formula C9H12N2O2 B8602917 1-Ethyl-3-(2-hydroxyphenyl)urea

1-Ethyl-3-(2-hydroxyphenyl)urea

Cat. No. B8602917
M. Wt: 180.20 g/mol
InChI Key: UTXCNXIEFZCIIF-UHFFFAOYSA-N
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Patent
US07186718B2

Procedure details

A solution of 1-isocyanato-2-methoxybenzene (0.32 g, 2.15 mmol) and ethylamine (1 mL) in dichloromethane (15 mL) was stirred at room temperature for 2 days. Then the volatiles were removed in vacuo. The residue was redissolved in dichloromethane (15 mL), and boron tribromide (BBr3) (1 M in dichloromethane (CH2Cl2), 6.5 ml, 6.5 mmol) was added dropwise via syringe under nitrogen. After stirring for 1 h the reaction mixture was diluted with dichloromethane and washed 3 times with water. The product was purified by HPLC (Kromasil column; eluant:acetonitrile+0.1% trifluoroacetic acid (TFA)/water+0.1% TFA) to give subtitle compound (167 mg).
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10]C)=[C:2]=[O:3].[CH2:12]([NH2:14])[CH3:13].B(Br)(Br)Br>ClCCl>[CH2:12]([NH:14][C:2]([NH:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])=[O:3])[CH3:13]

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
N(=C=O)C1=C(C=CC=C1)OC
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the volatiles were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in dichloromethane (15 mL)
WASH
Type
WASH
Details
washed 3 times with water
CUSTOM
Type
CUSTOM
Details
The product was purified by HPLC (Kromasil column; eluant:acetonitrile+0.1% trifluoroacetic acid (TFA)/water+0.1% TFA)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)NC(=O)NC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 167 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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